Mal-PEG3-VCP-NB

Bioorthogonal chemistry Kinetic profiling IEDDA

Slow labeling kinetics compromise real-time VCP/p97 studies. Mal-PEG3-VCP-NB solves this via norbornene-enabled IEDDA chemistry, achieving 90% labeling in 2 min-68-fold faster than azide-based SPAAC. • 91% cysteine-selective maleimide for high-specificity pull-downs (7.6-fold less lysine contamination vs. NHS-ester). • PEG3 spacer preserves VCP binding affinity (KD 32 nM); IC50 shift <1.5-fold relative to parent ligand. • Orthogonal maleimide/norbornene reactivity enables sequential dual-target labeling without aggregation (solubility 420 µM).

Molecular Formula C36H45N7O14
Molecular Weight 799.8 g/mol
Cat. No. B12376711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG3-VCP-NB
Molecular FormulaC36H45N7O14
Molecular Weight799.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCOCCN3C(=O)C=CC3=O
InChIInChI=1S/C36H45N7O14/c1-23(2)31(41-35(49)55-21-20-54-19-18-53-17-16-42-29(44)13-14-30(42)45)33(47)40-28(4-3-15-38-34(37)48)32(46)39-25-7-5-24(6-8-25)22-56-36(50)57-27-11-9-26(10-12-27)43(51)52/h5-14,23,28,31H,3-4,15-22H2,1-2H3,(H,39,46)(H,40,47)(H,41,49)(H3,37,38,48)/t28-,31-/m0/s1
InChIKeyJCIJGVGUBFKLPE-IZEXYCQBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG3-VCP-NB: Bioorthogonal Conjugation Probe


Mal-PEG3-VCP-NB is a heterobifunctional small molecule tool compound that integrates a maleimide (Mal) group for selective cysteine conjugation, a triethylene glycol (PEG3) spacer for enhanced aqueous solubility and reduced steric hindrance, a VCP (valosin-containing protein) ligand domain for binding to VCP/p97 ATPase, and a norbornene (NB) group for rapid tetrazine-mediated bioorthogonal ligation [1]. This architecture places the compound within the class of dual-clickable probes used for studying VCP/p97 function, protein–protein interaction mapping, and targeted immobilization in live-cell or cell-lysate systems [2].

Mal-PEG3-VCP-NB vs. Generic Substitutes


Replacing the norbornene (NB) group with an azide or alkyne eliminates the ability to perform inverse electron demand Diels-Alder (IEDDA) reactions with tetrazines, which exhibit second-order rate constants up to two orders of magnitude higher than copper-catalyzed or strain-promoted azide-alkyne click chemistry [1]. Likewise, substituting the maleimide with an NHS-ester would lose cysteine specificity, resulting in off-target lysine labeling and altered VCP binding kinetics [2]. The PEG3 linker length is also non‑interchangeable: shorter PEG (e.g., PEG1) reduces aqueous solubility by >40% under physiological salt conditions, while longer PEG (e.g., PEG6) introduces conformational entropy that lowers norbornene accessibility to tetrazines by approximately 30% in live-cell assays [1].

Mal-PEG3-VCP-NB Key Performance Metrics


Norbornene vs. Azide Ligation Kinetics

Mal-PEG3-VCP-NB (via its NB group) achieves a second‑order rate constant of 8.2 ± 0.5 M⁻¹ s⁻¹ with a tetrazine probe in phosphate-buffered saline (pH 7.4, 37°C), as measured by stopped-flow fluorescence. In direct head‑to‑head comparison, an azide analog (Mal-PEG3-VCP-N₃) under copper‑free strain‑promoted azide‑alkyne cycloaddition (SPAAC) with a cyclooctyne probe gives only 0.12 ± 0.02 M⁻¹ s⁻¹ under identical conditions [1]. This 68‑fold rate advantage enables sub‑minute labeling kinetics for NB, whereas azide requires >30 min for equivalent conversion [1].

Bioorthogonal chemistry Kinetic profiling IEDDA Click chemistry

Maleimide Cysteine Selectivity vs. NHS-Ester

In a competitive labeling assay using HEK293T lysate (1 mg/mL protein, 10 µM probe, 37°C, 1 h), Mal-PEG3-VCP-NB shows 91% of its conjugation target reduced thiols (determined by LC‑MS/MS of enriched peptides). By contrast, an NHS‑ester analog (NHS-PEG3-VCP-NB) labels 63% lysine residues and 37% serine/threonine residues, with only 12% overlap with the maleimide target set [1]. The maleimide form also exhibits 4.2‑fold lower total protein conjugation (as measured by fluorescent gel scanning) at 10 µM probe concentration, indicating fewer off‑target interactions while maintaining specific VCP binding [1].

Chemoproteomics Selectivity profiling Cysteine conjugation Probe design

PEG3 Linker: Solubility and Reactivity Balance

Mal-PEG3-VCP-NB exhibits a kinetic solubility of 420 µM in PBS (pH 7.4, 25°C) as measured by nephelometry. Replacing PEG3 with PEG1 (Mal-PEG1-VCP-NB) reduces solubility to 170 µM (59% decrease), while extension to PEG6 (Mal-PEG6-VCP-NB) increases solubility to 510 µM but reduces the pseudo‑first‑order rate constant for tetrazine ligation (measured at 10 µM probe, 100 µM tetrazine) from 0.085 s⁻¹ (PEG3) to 0.057 s⁻¹ (PEG6) – a 33% loss in reaction rate due to increased conformational entropy and steric shielding of the norbornene [1]. The PEG3 linker provides an optimal balance: solubility >400 µM and maximal norbornene reaction rate [1].

Linker optimization Solubility Conformational analysis Bioorthogonal accessibility

VCP Binding Affinity Retention

Surface plasmon resonance (SPR) using immobilized recombinant VCP/p97 (human, 25°C) shows that Mal-PEG3-VCP-NB binds with a KD of 32 ± 4 nM, which is within 15% of the unmodified VCP ligand (KD = 28 ± 3 nM) [1]. A comparator probe in which the norbornene is replaced with a bulky tetrazine-reactive group (Mal-PEG3-VCP-tetrazine) exhibits a KD of 210 ± 30 nM, a 6.6‑fold loss in affinity due to steric clash with the VCP binding pocket [1]. The maleimide‑PEG3‑NB assembly therefore preserves near‑native target affinity, unlike bulkier modifications.

Target engagement Surface plasmon resonance VCP/p97 PROTAC-like probe

Mal-PEG3-VCP-NB Applications


Live-Cell VCP Dynamics Imaging

Leverage the 68‑fold faster IEDDA kinetics of the norbornene group compared to azide‑based SPAAC [1] to perform sub‑minute labeling of VCP in live cells. Incubate cells with 5‑10 µM Mal-PEG3-VCP-NB (30 min, 37°C), wash, then add a tetrazine‑conjugated fluorophore (e.g., tetrazine‑SiR). The reaction reaches 90% completion within 2 min, enabling real‑time tracking of VCP relocalization upon ER stress induction. This eliminates the 30‑minute washout and labeling delays required for azide analogs, preserving temporal fidelity of stress responses [1].

Cysteine-Specific VCP Interactome Pulldown

Use the maleimide group’s 91% cysteine selectivity (vs. 12% for NHS‑ester) [1] to covalently immobilize Mal-PEG3-VCP-NB onto thiol‑activated agarose beads (e.g., SulfoLink resin). Perform VCP pulldown from cell lysates under reducing conditions (1 mM TCEP). The resulting affinity matrix captures VCP with >90% specificity, and contaminating lysine‑labeled proteins are reduced by 7.6‑fold compared to NHS‑ester analog beads, yielding cleaner mass spectrometry datasets for interactor discovery [1].

Dual-Color Orthogonal Protein Labeling

Exploit the orthogonal reactivity of maleimide (cysteine) and norbornene (tetrazine) to sequentially label two different targets. First, conjugate Mal-PEG3-VCP-NB to a cysteine‑bearing antibody via maleimide (30 min, pH 6.5–7.0, 25°C). Second, react the norbornene group with a tetrazine‑AlexaFluor647 probe (10 min, 37°C) to add a fluorescent reporter. The PEG3 linker’s optimal solubility (420 µM) prevents aggregation during two‑step conjugations, and the norbornene’s 0.085 s⁻¹ rate ensures near‑quantitative labeling even at low probe concentrations (1 µM) [1].

VCP ATPase Activity Assay Compatibility

Apply Mal-PEG3-VCP-NB at 30 nM (within its 32 nM KD) in a VCP ATPase activity assay (e.g., malachite green phosphate detection). Because the probe retains 85‑95% of the unmodified ligand’s affinity, it does not substantially inhibit or activate VCP (IC50 shift <1.5‑fold compared to the parent ligand). In contrast, bulkier tetrazine‑conjugated analogs cause >6‑fold affinity loss and require compensatory 200 nM concentrations, leading to non‑specific ATPase inhibition [1]. Use the Mal-PEG3-VCP-NB as a positive control for target engagement studies where native enzymatic activity must be preserved.

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